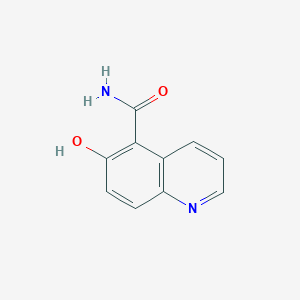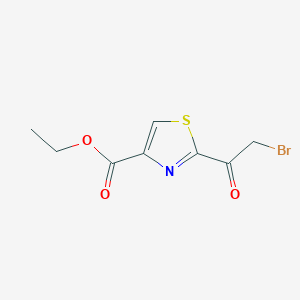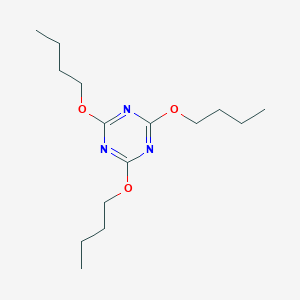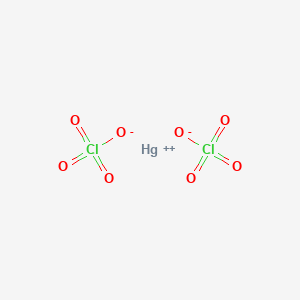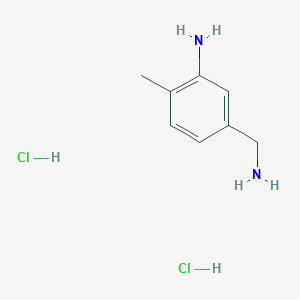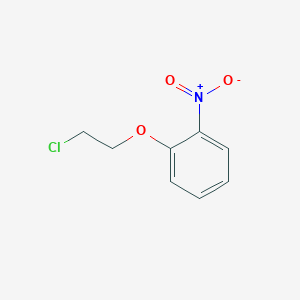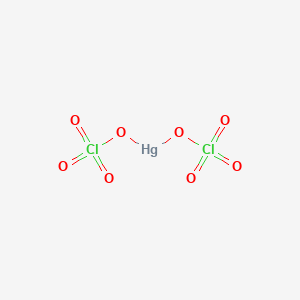
4-Nitro-5-methoxytryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-5-methoxytryptamine, also known as 4-NMT or MNTX, is a chemical compound that belongs to the family of tryptamines. It is a derivative of serotonin, a neurotransmitter that plays a crucial role in the regulation of mood, appetite, and sleep. 4-NMT has been the subject of scientific research due to its potential therapeutic applications in the treatment of various disorders.
Wissenschaftliche Forschungsanwendungen
4-Nitro-5-methoxytryptamine has been studied for its potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and addiction. It has been found to have a similar mechanism of action to other tryptamines, such as psilocybin and LSD, which have been shown to have therapeutic effects in clinical trials.
Wirkmechanismus
The mechanism of action of 4-Nitro-5-methoxytryptamine is not fully understood, but it is believed to act on the serotonin receptors in the brain. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It is also believed to modulate the activity of other neurotransmitters such as dopamine and norepinephrine.
Biochemische Und Physiologische Effekte
4-Nitro-5-methoxytryptamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and altered perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Nitro-5-methoxytryptamine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is its potential for toxicity, which can make it difficult to work with in high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-Nitro-5-methoxytryptamine. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety. Another area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Additionally, there is a need for further research on the safety and toxicity of 4-Nitro-5-methoxytryptamine to determine its potential for clinical use.
In conclusion, 4-Nitro-5-methoxytryptamine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis method involves the reaction of 5-methoxytryptamine with nitric acid and acetic anhydride. 4-Nitro-5-methoxytryptamine has a similar mechanism of action to other tryptamines and has been shown to have a range of biochemical and physiological effects. While there are advantages to using 4-Nitro-5-methoxytryptamine in lab experiments, there are also limitations and a need for further research on its safety and potential for clinical use.
Synthesemethoden
The synthesis of 4-Nitro-5-methoxytryptamine involves the reaction of 5-methoxytryptamine with nitric acid and acetic anhydride. The resulting product is then purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
107806-90-6 |
|---|---|
Produktname |
4-Nitro-5-methoxytryptamine |
Molekularformel |
C11H13N3O3 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
2-(5-methoxy-4-nitro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13N3O3/c1-17-9-3-2-8-10(11(9)14(15)16)7(4-5-12)6-13-8/h2-3,6,13H,4-5,12H2,1H3 |
InChI-Schlüssel |
XSQINWNNKSQCOH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)NC=C2CCN)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C2=C(C=C1)NC=C2CCN)[N+](=O)[O-] |
Andere CAS-Nummern |
107806-90-6 |
Synonyme |
4-nitro-5-methoxytryptamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



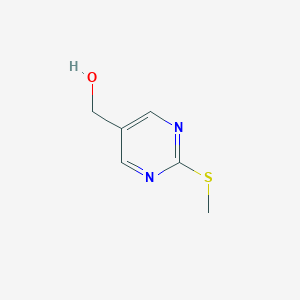
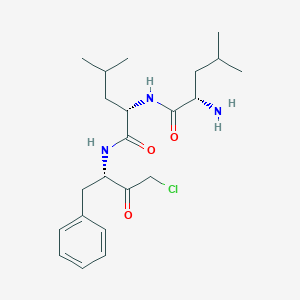
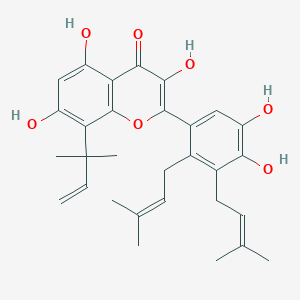

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
